molecular formula C14H18N2O B14628033 2-(1-Methyl-1H-indol-3-yl)-N-(propan-2-yl)acetamide CAS No. 56999-25-8

2-(1-Methyl-1H-indol-3-yl)-N-(propan-2-yl)acetamide

Cat. No.: B14628033
CAS No.: 56999-25-8
M. Wt: 230.31 g/mol
InChI Key: LOVBOFFEDHYCMQ-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-indol-3-yl)-N-(propan-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core with a methyl group at the 1-position and an acetamide group at the 3-position, further substituted with an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-indol-3-yl)-N-(propan-2-yl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    N-Methylation: The indole core is then methylated at the nitrogen atom using methyl iodide in the presence of a base such as potassium carbonate.

    Acylation: The 3-position of the indole is acylated using chloroacetyl chloride to introduce the acetamide group.

    Isopropylation: Finally, the acetamide nitrogen is alkylated with isopropyl bromide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-indol-3-yl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methyl and isopropyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: 2-(1-Methyl-1H-indol-3-yl)-N-(propan-2-yl)ethylamine.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study indole-related biological pathways.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-indol-3-yl)-N-(propan-2-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and ion channels. The compound may exert its effects by binding to these molecular targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methyl-1H-indol-3-yl)acetamide: Lacks the isopropyl group.

    2-(1H-indol-3-yl)-N-(propan-2-yl)acetamide: Lacks the methyl group at the 1-position.

    2-(1-Methyl-1H-indol-3-yl)-N-methylacetamide: Has a methyl group instead of an isopropyl group on the acetamide nitrogen.

Uniqueness

2-(1-Methyl-1H-indol-3-yl)-N-(propan-2-yl)acetamide is unique due to the presence of both the methyl group at the 1-position of the indole core and the isopropyl group on the acetamide nitrogen. This combination of substituents may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

56999-25-8

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

2-(1-methylindol-3-yl)-N-propan-2-ylacetamide

InChI

InChI=1S/C14H18N2O/c1-10(2)15-14(17)8-11-9-16(3)13-7-5-4-6-12(11)13/h4-7,9-10H,8H2,1-3H3,(H,15,17)

InChI Key

LOVBOFFEDHYCMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CC1=CN(C2=CC=CC=C21)C

Origin of Product

United States

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